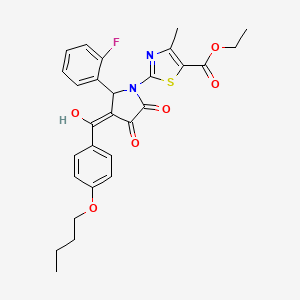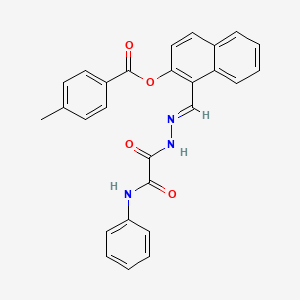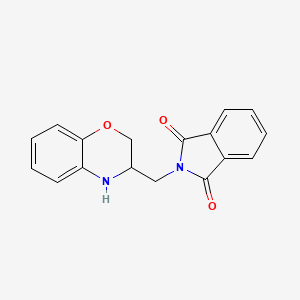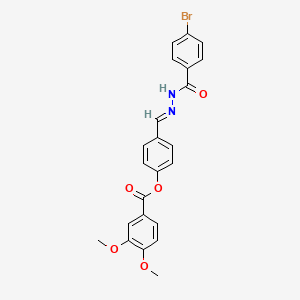
Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-フルオロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ピラゾール環に結合したフルオロフェニル基、ヨウ素原子、および2つのエステル基の存在を特徴としています。この化合物のユニークな構造的特徴は、さまざまな科学研究や応用にとって興味深い対象となっています。
準備方法
合成経路と反応条件
1-(4-フルオロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これは炭素-炭素結合を形成するために広く使用されています。 この反応は、パラジウム触媒の存在下で、アリールハライドと有機ホウ素化合物をカップリングさせることを含みます 。反応条件には通常、炭酸カリウムなどの塩基と、トルエンやエタノールなどの溶媒が含まれます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模になります。連続フローリアクターと自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、触媒濃度などの反応条件を最適化することは、大規模合成にとって不可欠です。
化学反応の分析
反応の種類
1-(4-フルオロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 化合物中のヨウ素原子は、求核置換反応を使用して他の官能基で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ハロゲン交換反応のためのアセトン中のヨウ化ナトリウム。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究の応用
1-(4-フルオロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、以下を含むいくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性について調査されています。
医学: 医薬品開発と治療用途における潜在的な使用について探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(4-フルオロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルの作用機序は、特定の分子標的と経路との相互作用を伴います。フルオロフェニル基とヨウ素原子は、その結合親和性と反応性において重要な役割を果たします。この化合物は、特定の酵素または受容体を阻害または活性化し、その観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 1-(4-クロロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチル
- 1-(4-ブロモフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチル
- 1-(4-メチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチル
独自性
1-(4-フルオロフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルにおけるフルオロフェニル基の存在は、他の類似の化合物との区別点となっています。フッ素原子は、化合物の化学的および生物学的特性に大きな影響を与える可能性があり、代謝安定性を高め、標的分子への結合親和性を高めます。
類似化合物との比較
Similar Compounds
- Dimethyl 1-(4-chlorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(4-bromophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(4-methylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
Uniqueness
The presence of the fluorophenyl group in Dimethyl 1-(4-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to target molecules.
特性
分子式 |
C13H10FIN2O4 |
|---|---|
分子量 |
404.13 g/mol |
IUPAC名 |
dimethyl 1-(4-fluorophenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H10FIN2O4/c1-20-12(18)9-10(13(19)21-2)16-17(11(9)15)8-5-3-7(14)4-6-8/h3-6H,1-2H3 |
InChIキー |
KTPYISMRDMEPCJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=C(C=C2)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)

![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)

![3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012472.png)

![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12012496.png)
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012500.png)


![N-(3-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12012516.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012523.png)
